![molecular formula C19H21F3N2O B2480878 (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine CAS No. 1426520-69-5](/img/structure/B2480878.png)
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine" often involves multi-step chemical reactions, focusing on building the molecule with precise structural features. Techniques such as nucleophilic aromatic substitution play a critical role in constructing such compounds, allowing for the introduction of functional groups at specific locations on the aromatic ring, which is crucial for achieving the desired pharmacological properties (Pietra & Vitali, 1972).
Molecular Structure Analysis
Understanding the molecular structure is pivotal for elucidating the compound's interaction with biological targets. Arylcycloalkylamines, including compounds with complex structures such as the one , exhibit a wide range of biological activities, which are significantly influenced by their molecular configuration. The role of common pharmacophoric groups in enhancing potency and selectivity towards biological receptors has been documented, highlighting the significance of the molecular structure in the compound's bioactivity (Sikazwe et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A family of compounds involving (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine has been synthesized and characterized, demonstrating moderate to high antiosteoclast and osteoblast activity. These compounds, synthesized in a two-step process, were characterized by elemental, IR, 1H, 13C, 31P NMR, and mass spectral analyses, highlighting their potential in biological applications, particularly in bone health (G. S. Reddy et al., 2012).
Structural and Theoretical Studies
The molecular structure of related compounds, including the piperidine ring, has been extensively studied. These studies include single crystal X-ray diffraction, revealing the ring's chair conformation and distorted tetrahedral geometry around specific atoms. Additionally, Hirshfeld surface analysis quantified the intermolecular interactions, contributing to the understanding of these compounds' stability and reactivity (C. S. Karthik et al., 2021).
Applications in Bone Health
Research has also delved into the application of these compounds in bone health. One study highlighted the discovery of a compound targeting the Wnt beta-catenin cellular messaging system. This compound exhibited promising pharmacokinetic properties and demonstrated a dose-dependent increase in the trabecular bone formation rate in animal models, suggesting potential therapeutic applications in treating bone disorders (J. Pelletier et al., 2009).
Anticancer Research
The potential of this compound derivatives in anticancer treatments has been explored, with specific derivatives synthesized and showing promising antiproliferative activity. Notably, certain compounds inhibited the growth of human leukemia cells at low concentrations, indicating the potential efficacy of these compounds in cancer therapy (K. Vinaya et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
It is known that the compound undergoes electrophilic amination, which provides access to diarylamines and aryl (heteroaryl)amines .
Pharmacokinetics
The compound is known to have a boiling point of 17251°C and a density of 1276 g/cm³ . These properties may influence its bioavailability and pharmacokinetics.
Propriétés
IUPAC Name |
[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIDJZINYHXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.